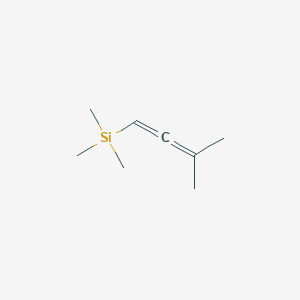![molecular formula C11H22OSn B14477161 Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-68-2](/img/structure/B14477161.png)
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a trimethylstannane group attached to a propyl chain, which is further connected to an oxirane ring with a prop-2-en-1-yl substituent. The unique structure of this compound makes it of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene or epoxide precursor. One common method is the reaction of trimethyltin chloride with 3-(prop-2-en-1-yl)oxirane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the alkene or epoxide precursor, followed by its reaction with trimethyltin chloride under controlled conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically under mild conditions with the presence of a catalyst.
Major Products Formed
Oxidation: Formation of organotin oxides or tin dioxide.
Reduction: Formation of organotin hydrides.
Substitution: Formation of new organotin compounds with different functional groups.
科学的研究の応用
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new covalent bonds. The trimethylstannane group can also participate in coordination chemistry, forming complexes with metal ions or other ligands.
類似化合物との比較
Similar Compounds
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Similar structure but with ethyl groups instead of methyl groups.
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}silane: Similar structure but with a silicon atom instead of a tin atom.
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}germane: Similar structure but with a germanium atom instead of a tin atom.
Uniqueness
Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom can engage in different types of coordination chemistry and redox reactions, making this compound particularly versatile in various applications.
特性
CAS番号 |
65286-68-2 |
|---|---|
分子式 |
C11H22OSn |
分子量 |
289.00 g/mol |
IUPAC名 |
trimethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-3-5-8(6-4-2)7-9-8;;;;/h3H,1-2,4-7H2;3*1H3; |
InChIキー |
NSYUMTAKCDRJEJ-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CCCC1(CO1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)





![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)






![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
